1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Conformational analysis Ligand preorganization Medicinal chemistry

1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797708-78-1), IUPAC name cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone, is a synthetic small molecule (C20H21N3O3, MW 351.406) comprising a piperazine core bearing a 3-(pyridin-2-yloxy)benzoyl group at N-4 and a cyclopropanecarbonyl group at N-1. The compound belongs to the 4-substituted benzoylpiperazine-1-substituted carbonyl class, a scaffold patented by the University of Utah for disruption of the β-catenin/BCL9 protein-protein interaction (PPI) in Wnt-driven cancers.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 1797708-78-1
Cat. No. B2911587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
CAS1797708-78-1
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2
InChIKeyURGNSCLXTBMZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797708-78-1): Structural Identity and Scaffold Classification


1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797708-78-1), IUPAC name cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone, is a synthetic small molecule (C20H21N3O3, MW 351.406) comprising a piperazine core bearing a 3-(pyridin-2-yloxy)benzoyl group at N-4 and a cyclopropanecarbonyl group at N-1 [1]. The compound belongs to the 4-substituted benzoylpiperazine-1-substituted carbonyl class, a scaffold patented by the University of Utah for disruption of the β-catenin/BCL9 protein-protein interaction (PPI) in Wnt-driven cancers [2]. The pyridin-2-yloxy substituent on the benzoyl ring distinguishes this compound from the simpler 1,4-dibenzoylpiperazine analogs originally described in the lead optimization campaign by Wisniewski et al. (2016), which demonstrated up to 98-fold selectivity for β-catenin/BCL9 over β-catenin/cadherin interactions [3]. Typical commercial purity is reported at 95% [1].

Why Close Analogs of 1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine Cannot Be Interchanged Without Risk


Compounds within the 4-substituted benzoylpiperazine-1-substituted carbonyl class are not functionally interchangeable because the N-1 substituent dictates both conformational preference and target engagement profile. The cyclopropanecarbonyl group introduces stereoelectronic constraint distinct from the methyl (CAS 1706014-37-0), methanesulfonyl (CAS 1797708-70-3), or 3-methylphenyl (CAS 1797320-51-4) analogs—each of which presents different hydrogen-bond acceptor geometry, steric bulk, and metabolic liability . In the β-catenin/BCL9 PPI system characterized by Wisniewski et al., modifications to the N-acyl substituent altered inhibitory potency across a >100-fold range, demonstrating that even conservative N-substituent changes produce non-linear SAR effects [1]. The pyridin-2-yloxy moiety further provides a heteroatom-rich recognition element absent in the parent dibenzoylpiperazine series, potentially enabling additional hydrogen-bond or π-stacking interactions. Substituting any close analog without confirming target-specific activity data therefore carries significant risk of non-equivalent biological outcome.

Quantitative Differentiation Evidence for 1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797708-78-1)


N-1 Cyclopropanecarbonyl Substitution Confers Conformational Restraint Versus Flexible Alkyl Analogs

The cyclopropanecarbonyl group at N-1 restricts rotational freedom of the piperazine-acyl bond relative to the N-methyl analog (CAS 1706014-37-0). The cyclopropane ring imposes a torsional barrier of approximately 8–10 kcal/mol for rotation about the carbonyl–cyclopropane bond, compared to <3 kcal/mol for the corresponding N-methyl rotamers [1]. This conformational preorganization can reduce the entropic penalty upon target binding and increase ligand efficiency. In the related 1,4-dibenzoylpiperazine β-catenin/BCL9 inhibitor series, the nature of the N-acyl substituent was shown to modulate inhibitory activity across a >100-fold range (from inactive to Ki <1 μM), establishing that N-substituent identity is a critical determinant of target engagement [2].

Conformational analysis Ligand preorganization Medicinal chemistry

Pyridin-2-yloxy Substituent Introduces Heteroatom Hydrogen-Bond Acceptor Capacity Absent in Parent Dibenzoylpiperazine Series

The 3-(pyridin-2-yloxy)benzoyl moiety in CAS 1797708-78-1 introduces a pyridine nitrogen capable of serving as a hydrogen-bond acceptor, a feature absent in the unsubstituted benzoylpiperazines described in the Wisniewski et al. (2016) lead series [1]. The target compound presents two distinct hydrogen-bond acceptor regions (piperazine carbonyl oxygen at N-4 and pyridine nitrogen) separated by approximately 7–8 Å, compared to only one dominant acceptor in the parent 1,4-dibenzoylpiperazine scaffold. In the β-catenin/BCL9 binding interface, the Asp145 and Arg359 residues identified as critical polar contacts could potentially engage the pyridinyl oxygen or nitrogen, though direct experimental binding data for this specific compound have not been reported [1].

Hydrogen-bond potential Ligand recognition Structure-activity relationships

Scaffold Falls Within Patented β-Catenin/BCL9 Inhibitor Chemical Space With Documented Selectivity Over Cadherin Interactions

The 4-substituted benzoylpiperazine-1-substituted carbonyl scaffold encompassing CAS 1797708-78-1 is explicitly claimed in University of Utah patent US 2023/0122912 A1 for inhibition of β-catenin/BCL9 protein-protein interactions [1]. The patent disclosure reports that representative compounds within this class exhibit selectivity for β-catenin/BCL9 over β-catenin/cadherin interactions. In the foundational Wisniewski et al. (2016) ACS Med. Chem. Lett. publication, the optimized 1,4-dibenzoylpiperazine lead compound demonstrated 98-fold selectivity for β-catenin/BCL9 over β-catenin/cadherin [2]. Cell-based studies further showed selective suppression of canonical Wnt signaling and inhibition of Wnt/β-catenin-dependent cancer cell growth [2]. The University of Utah technology licensing office states that cell-based studies demonstrated this series can 'effectively disrupt the β-catenin/BCL9 interaction and selectively downregulate Wnt signaling,' with inhibitors exhibiting 'up to a 98-fold selectivity over the β-catenin/cadherin interaction' [3]. No per-compound quantitative data for CAS 1797708-78-1 specifically have been published.

Wnt signaling β-catenin/BCL9 PPI Cancer therapeutics

Molecular Property Differentiation from Closest N-Substituted Analogs Supports Distinct ADME Profiles

Comparison of calculated physicochemical properties between CAS 1797708-78-1 and its closest commercially available analogs reveals meaningful differences in lipophilicity, size, and hydrogen-bonding capacity that predict distinct absorption, distribution, and metabolic profiles . The cyclopropanecarbonyl group increases both molecular weight (+54 Da vs. N-methyl analog) and lipophilicity (estimated ΔclogP ~+0.8) relative to the N-methyl congener, while the methanesulfonyl analog (CAS 1797708-70-3) is predicted to be substantially more polar (estimated ΔclogP ~-1.5 vs. target). These differences fall within ranges known to affect membrane permeability and metabolic stability in benzoylpiperazine series [1].

Physicochemical properties Drug-likeness ADME prediction

Cyclopropanecarbonyl Group Confers Potential Metabolic Stability Advantage Over N-Methyl and N-Acetyl Analogs

The cyclopropane ring is well-established in medicinal chemistry as a metabolically resistant bioisostere for N-alkyl groups, including methyl, ethyl, and isopropyl substituents [1]. The cyclopropanecarbonyl-piperazine linkage in CAS 1797708-78-1 is expected to resist N-dealkylation by cytochrome P450 enzymes—a common metabolic liability of N-methylpiperazines such as CAS 1706014-37-0. Talele (2016) comprehensively reviewed how the cyclopropyl group imparts metabolic stability by blocking α-carbon oxidation pathways accessible to linear alkyl substituents [1]. In the structurally related olaparib series (which also employs a cyclopropanecarbonyl-piperazine motif), this substructure contributes to oral bioavailability and sustained target engagement in vivo [2]. No experimental microsomal stability data for CAS 1797708-78-1 specifically have been published.

Metabolic stability Cyclopropane effect Oxidative metabolism

Recommended Application Scenarios for 1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797708-78-1)


SAR Probe for β-Catenin/BCL9 PPI Inhibitor Optimization: N-1 Substituent Scanning

Procure CAS 1797708-78-1 alongside its N-methyl (CAS 1706014-37-0), N-methanesulfonyl (CAS 1797708-70-3), and N-(3-methylphenyl) (CAS 1797320-51-4) analogs to systematically evaluate how N-1 substituent identity affects β-catenin/BCL9 inhibitory potency, selectivity over cadherin, and cellular Wnt reporter activity. The cyclopropanecarbonyl analog specifically probes the effect of conformational restriction and increased lipophilicity at the N-1 position. Reference assay conditions and selectivity benchmarks (98-fold over β-catenin/cadherin) are established in Wisniewski et al. (2016) [1]. The University of Utah patent US 2023/0122912 A1 provides structural claim context [2].

Metabolic Stability Comparator in Benzoylpiperazine Lead Series

Use CAS 1797708-78-1 as the cyclopropanecarbonyl-containing member of a matched molecular pair analysis to quantify the metabolic stabilization conferred by the cyclopropane ring relative to N-methyl, N-acetyl, or N-methanesulfonyl substituents. Conduct head-to-head microsomal or hepatocyte stability assays. The cyclopropane metabolic stability advantage is well-precedented (Talele, 2016 review) [3] and has been exploited in approved drugs including olaparib, which shares the cyclopropanecarbonyl-piperazine substructure [4].

Chemical Biology Tool for Wnt Pathway Target Validation Studies

Deploy CAS 1797708-78-1 as a structurally distinct probe within the 4-substituted benzoylpiperazine-1-substituted carbonyl series to validate β-catenin/BCL9 PPI as a therapeutic target in Wnt-dependent cancer cell lines. Cell-based assays should include Wnt luciferase reporter assays (TOPFlash/FOPFlash), β-catenin nuclear translocation measurements, and downstream target gene expression (Axin2, c-Myc, CCND1) as described in Wisniewski et al. (2016) [1]. Pair with the inactive enantiomer or a structurally related negative control analog to confirm on-target mechanism.

Fragment Elaboration and Scaffold-Hopping Starting Point

Utilize CAS 1797708-78-1 as a synthetic intermediate or scaffold for further medicinal chemistry optimization. The pyridin-2-yloxy moiety provides a vector for additional substitution (e.g., halogenation, methylation) to explore SAR around the pyridine ring. The piperazine N-4 benzoyl group and N-1 cyclopropanecarbonyl group can be independently modified. The compound's commercial availability at 95% purity supports its use as a reliable building block for parallel synthesis or library production within the β-catenin/BCL9 inhibitor program described in the University of Utah patent portfolio [2].

Quote Request

Request a Quote for 1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.